An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-butyl-N-cinnamylamine
An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-butyl-N-cinnamylamine
Introduction
N-butyl-N-cinnamylamine is a tertiary amine featuring both an aliphatic n-butyl group and an aromatic, unsaturated cinnamyl group attached to a central nitrogen atom. This unique combination of functionalities—a nucleophilic/basic amine center, a reactive alkene, and an aromatic ring—makes it a valuable and versatile building block in organic synthesis. Its structure suggests potential applications in the development of novel pharmaceuticals, agrochemicals, and materials where tuning properties like lipophilicity, reactivity, and molecular conformation is critical. Cinnamylamine and its derivatives are recognized as important precursors for biologically active molecules and energetic materials.[1]
This guide provides a comprehensive overview of the physical and chemical properties of N-butyl-N-cinnamylamine, offering field-proven insights into its synthesis, reactivity, and characterization. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Molecular Structure and Physicochemical Properties
The structural architecture of N-butyl-N-cinnamylamine dictates its chemical behavior. The nitrogen atom's lone pair of electrons confers basicity and nucleophilicity, the cinnamyl group's conjugated π-system offers sites for electrophilic addition and substitution, and the butyl group enhances solubility in nonpolar organic solvents.
Caption: Molecular Structure of N-butyl-N-cinnamylamine.
Table 1: Physicochemical Data for N-butyl-N-cinnamylamine
| Property | Value | Source/Method |
| IUPAC Name | N-butyl-3-phenylprop-2-en-1-amine | IUPAC Nomenclature |
| Molecular Formula | C₁₃H₁₉N | Calculated |
| Molecular Weight | 189.30 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Predicted) | Inferred from analogs[2][3][4] |
| Boiling Point | Estimated 280-300 °C | Estimation based on analogs |
| Density | Estimated 0.9 - 0.95 g/mL | Estimation based on analogs |
| Solubility | Soluble in most organic solvents; Insoluble in water. | Inferred from structure[3] |
| logP (Octanol/Water) | Estimated 3.5 - 4.5 | Estimation based on analogs |
Note: Experimental data for this specific compound is not widely published. Estimated values are derived from structurally similar compounds like tributylamine[4], n-butylamine[3], and cinnamylamine[5].
Synthesis and Reactivity
Synthetic Pathway: Reductive Amination
A robust and common method for synthesizing tertiary amines like N-butyl-N-cinnamylamine is through reductive amination. This process involves the reaction of a primary amine (n-butylamine) with an aldehyde (cinnamaldehyde). The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the target amine. Sodium triacetoxyborohydride (STAB) is an excellent choice for the reducing agent in this context because it is mild, selective for imines over aldehydes, and does not react violently with the protic solvents that may be present.
Caption: Workflow for Synthesis via Reductive Amination.
Chemical Reactivity
The reactivity of N-butyl-N-cinnamylamine is governed by its three primary functional regions:
-
The Nitrogen Atom: The lone pair of electrons on the nitrogen makes the molecule a Brønsted-Lowry base (pKa of the conjugate acid is estimated to be around 10-11, similar to other trialkylamines) and a potent nucleophile. It readily reacts with acids to form ammonium salts and can be alkylated or acylated.[3]
-
The Alkene Double Bond: The carbon-carbon double bond in the cinnamyl group is susceptible to electrophilic addition reactions. It can be hydrogenated to the corresponding saturated amine, halogenated, or undergo epoxidation.
-
The Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, although the amine functionality can complicate these reactions by coordinating with Lewis acid catalysts.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of synthesized N-butyl-N-cinnamylamine requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow for Analytical Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment.
-
Aromatic Protons: Multiplets between δ 7.2-7.5 ppm (5H, corresponding to the phenyl group).
-
Vinylic Protons: Two signals between δ 6.0-6.8 ppm (2H, from the -CH=CH- group), likely appearing as doublets or doublets of triplets due to coupling with each other and the adjacent methylene group.
-
Methylene Protons (Cinnamyl): A doublet around δ 3.2-3.4 ppm (2H, -N-CH₂-CH=), coupled to the adjacent vinylic proton.
-
Methylene Protons (Butyl, α to N): A triplet around δ 2.4-2.6 ppm (2H, -N-CH₂-CH₂-), deshielded by the adjacent nitrogen.[6]
-
Methylene Protons (Butyl, internal): Multiplets between δ 1.3-1.6 ppm (4H).
-
Methyl Protons (Butyl): A triplet around δ 0.9 ppm (3H).
-
-
¹³C NMR: The carbon spectrum will corroborate the structure.
-
Aromatic Carbons: Signals between δ 125-140 ppm.
-
Vinylic Carbons: Signals between δ 120-135 ppm.
-
Aliphatic Carbons: Carbons attached to nitrogen will appear deshielded (δ 50-60 ppm), while the rest of the butyl chain will be further upfield (δ 13-35 ppm).[6]
-
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying functional groups.[7]
-
~3050-3080 cm⁻¹: Aromatic and vinylic C-H stretching.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching from the butyl group.
-
~1640-1660 cm⁻¹: C=C stretching of the alkene.
-
~1450-1600 cm⁻¹: Aromatic C=C stretching.
-
~1000-1250 cm⁻¹: C-N stretching.[6]
-
Absence of Signal ~3300-3500 cm⁻¹: Critically, the absence of a broad or sharp peak in this region confirms the tertiary nature of the amine, as there are no N-H bonds.[8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation data.
-
Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z = 189.
-
Nitrogen Rule: The odd molecular weight is consistent with the presence of a single nitrogen atom in the molecule.[9]
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of a butyl radical (m/z = 132), loss of a propyl radical from the butyl chain (m/z = 146), and a prominent peak from the stable benzyl or tropylium cation (m/z = 91). The base peak is likely to be a fragment resulting from alpha-cleavage adjacent to the nitrogen.
Experimental Protocols
Protocol: Synthesis of N-butyl-N-cinnamylamine
Causality: This protocol uses a 1:1.1:1.2 molar ratio of aldehyde:amine:reducing agent to ensure complete consumption of the limiting aldehyde, with a slight excess of the amine and reducing agent. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness under these conditions.
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1.32 g, 10 mmol). Dissolve it in 50 mL of anhydrous dichloromethane (DCM).
-
Amine Addition: Add n-butylamine (0.80 g, 11 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (2.54 g, 12 mmol).
-
Expert Insight: STAB is added after imine formation is established. Its mild nature prevents over-reduction of the starting aldehyde.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cinnamaldehyde spot disappears.
-
Workup: Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
Protocol: Analytical Characterization
-
NMR Sample Prep: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer to an NMR tube for ¹H and ¹³C analysis.
-
IR Sample Prep: Apply a thin film of the neat liquid product onto a salt plate (NaCl or KBr) and acquire the spectrum using an FTIR spectrometer.
-
MS Sample Prep: Prepare a dilute solution (~1 mg/mL) of the product in a suitable volatile solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
Safety, Handling, and Storage
While specific toxicology data for N-butyl-N-cinnamylamine is not available, its structure suggests hazards based on its components. n-Butylamine is flammable, corrosive, and toxic.[10][11] Aromatic amines can also be irritants.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[12][13] Wear safety goggles, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] In case of skin contact, wash immediately with soap and plenty of water.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[12][13] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential oxidation.
Conclusion
N-butyl-N-cinnamylamine is a compound with significant potential in synthetic chemistry. Its well-defined reactive sites—the amine, the alkene, and the aromatic ring—allow for a wide range of chemical transformations. Understanding its core physical properties, predictable spectroscopic signatures, and reliable synthetic routes is paramount for its effective application. This guide provides the necessary technical foundation for researchers to confidently synthesize, characterize, and utilize N-butyl-N-cinnamylamine in their scientific endeavors.
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Yin, J., et al. (2021). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. Journal of Biological Engineering. [Link]
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